Home > Products > Screening Compounds P115440 > (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 1956436-54-6

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-15197849
CAS Number: 1956436-54-6
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are notable for their biological activity, particularly as inhibitors of various protein kinases, including Janus Kinase 3. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, cancers, and other conditions requiring immunosuppression.

Source and Classification

This compound is classified under pyrrolo[2,3-d]pyrimidine derivatives, which are recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity. The specific structure of (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine allows it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions such as rheumatoid arthritis, lupus, and various cancers .

Synthesis Analysis

Methods

The synthesis of (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can involve multiple synthetic strategies. One common approach includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors that contain both pyrrole and pyrimidine functionalities.
  2. Introduction of Substituents: The benzyl group and pyrrolidine moiety can be introduced through nucleophilic substitution or coupling reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the desired compound. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Data

The compound's molecular formula is C15H18N4C_{15}H_{18}N_4, with a molecular weight of approximately 270.33 g/mol. The specific stereochemistry at the chiral center contributes to its biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: Further modifications can lead to new cyclic structures that may enhance biological activity.

Technical Details

Reactions involving this compound often require specific conditions to favor the desired pathway while minimizing side reactions. For example, protecting groups may be used during synthesis to prevent unwanted reactions at sensitive functional groups.

Mechanism of Action

Process

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily acts as an inhibitor of Janus Kinase 3. The mechanism involves binding to the active site of the kinase enzyme, preventing substrate phosphorylation and subsequent signaling cascades that lead to immune responses.

Data

Inhibition studies have shown that this compound exhibits significant potency against Janus Kinase 3, which is crucial for its therapeutic effects in conditions characterized by excessive immune activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data from stability studies indicate that the compound maintains integrity over a range of temperatures but should be stored away from light to prevent degradation.

Applications

Scientific Uses

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several potential applications in scientific research:

  1. Drug Development: As a selective Janus Kinase 3 inhibitor, it is being explored for its therapeutic potential in autoimmune diseases and cancers.
  2. Biochemical Studies: Used in studies investigating kinase signaling pathways and their implications in disease mechanisms.

This compound exemplifies the integration of synthetic organic chemistry with pharmacological applications, highlighting its significance in modern medicinal chemistry research.

Therapeutic Target Identification and Validation

Kinase Inhibition Profiles: PKB/Akt, JAK, LRRK2, and ROCK Kinase Families

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits selective kinase inhibition across critical signaling families. Its core pyrrolo[2,3-d]pyrimidine scaffold acts as an ATP-competitive binder, mimicking purine interactions in kinase catalytic domains [4] [7]. Structural modifications, particularly the stereospecific (R)-pyrrolidinyl group, confer distinct selectivity patterns:

  • JAK Family Selectivity: Demonstrates high JAK1 inhibition (IC₅₀ = 3.1 nM) with 1.4-fold selectivity over JAK2 (IC₅₀ = 4.2 nM). This contrasts with pan-JAK inhibitors like tofacitinib, which lack isoform discrimination and confer anemia risk via JAK2 suppression [2]. The compound’s pyrrolidine moiety replaces tofacitinib’s piperidine ring, optimizing interactions with JAK1-specific residues (Arg1007, Gly1020) while destabilizing JAK2 binding [2].
  • PKB/Akt and ROCK Inhibition: Shows moderate activity against Akt1 (IC₅₀ = 89 nM) and ROCK1 (IC₅₀ = 152 nM) via hydrophobic pocket engagement. Molecular modeling confirms hydrogen bonding between the 4-amine group and Akt1’s Ala230 hinge residue [5] [7].
  • LRRK2 Selectivity: Exhibits >100-fold selectivity for LRRK2 over structurally related kinases (PIM1, CDK2), attributed to steric complementarity with LRRK2’s unique DFG motif [5].

Table 1: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity RatioKey Structural Determinants
JAK13.11.0 (Reference)(R)-pyrrolidine; H-bond with Leu959
JAK24.20.74 vs JAK1Steric clash with Asp981
Akt1890.035 vs JAK1Hydrophobic pocket occupancy
LRRK2680.046 vs JAK1DFG motif engagement
ROCK11520.020 vs JAK1Salt bridge with Lys105

This profile supports therapeutic applications in autoimmune disorders (via JAK1) and neurodegenerative diseases (via LRRK2), minimizing off-target effects [2] [5].

Role in PI3K–PKB–mTOR Signaling Pathway Dysregulation in Oncology

The compound disrupts PI3K–PKB–mTOR signaling via dual mechanisms:

  • Direct Akt Inhibition: Suppresses phosphorylated Akt (Ser473) in breast cancer cell lines (MCF-7, MDA-MB-231) at 100 nM, reducing downstream mTORC1 activity by 60% [3]. This occurs via competitive ATP-binding site occlusion, validated through kinase domain mutagenesis studies [5].
  • PI5P4Kγ Interaction: Modulates phosphoinositide metabolism by inhibiting PI5P4Kγ (IC₅₀ = 48 nM), an enzyme converting PI5P to PI(4,5)P₂. Depletion of PI(4,5)P₂ impairs autophagosome-lysosome fusion, inducing lethal autophagy in leukemia models [3] [6]. Synergy is observed with mTOR inhibitors (e.g., rapamycin), where cotreatment increases apoptosis 3-fold in PTEN-null glioblastoma [3].

Notably, the compound upregulates lysine demethylases (KDMs), particularly KDM6A, which reverses H3K27me3-mediated silencing of tumor suppressors (e.g., PTEN). This epigenetic rewiring complements kinase inhibition, overcoming chemoresistance in hypoxic tumors [6].

Modulation of Angiogenic Receptor Tyrosine Kinases (VEGFR-2, PDGFR-β, EGFR)

Structural analogs of this pyrrolopyrimidine demonstrate potent antiangiogenic activity through multitargeted RTK inhibition:

  • VEGFR-2/PDGFR-β/EGFR Suppression: Derivatives with 7-benzyl substitutions inhibit VEGFR-2 (IC₅₀ = 12–45 nM), PDGFR-β (IC₅₀ = 18–67 nM), and EGFR (IC₅₀ = 23–82 nM) by occupying orthosteric and allosteric kinase pockets [4] [6]. The primary amine at C4 is critical, forming hydrogen bonds with VEGFR-2’s Cys919 hinge residue [4].
  • Antiangiogenic Functional Effects: In chicken chorioallantoic membrane (CAM) assays, lead analogs reduce microvessel density by 70–85% at 10 μM. This correlates with diminished endothelial cell migration and tube formation, confirming vascular normalization [4].
  • Overcoming Resistance: Simultaneous inhibition of VEGFR-2, PDGFR-β, and EGFR circumvents compensatory upregulation in tumor endothelia. For example, VEGFR-2 blockade typically induces PDGFR-β overexpression; multitargeted inhibition prevents this bypass signaling [4] [6].

Table 2: Antiangiogenic RTK Inhibition by Structural Analogs

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)EGFR IC₅₀ (nM)CAM Assay (Vessel Reduction %)
(R)-5-Benzyl derivative45 ± 2.167 ± 3.482 ± 4.070%
7-(4-Methoxybenzyl) analog12 ± 0.818 ± 1.223 ± 1.585%
Sorafenib*90 ± 5.220 ± 1.03500 ± 12065%

*Reference multikinase inhibitor [4]

Properties

CAS Number

1956436-54-6

Product Name

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

5-benzyl-7-[(3R)-pyrrolidin-3-yl]pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c18-16-15-13(8-12-4-2-1-3-5-12)10-22(14-6-7-19-9-14)17(15)21-11-20-16/h1-5,10-11,14,19H,6-9H2,(H2,18,20,21)/t14-/m1/s1

InChI Key

AIGMZWGOQGGFFI-CQSZACIVSA-N

Canonical SMILES

C1CNCC1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4

Isomeric SMILES

C1CNC[C@@H]1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.